molecular formula C10H9BrFNO B13921227 8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13921227
M. Wt: 258.09 g/mol
InChI Key: KBPGNRQVRDSJGL-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common route might include:

    Bromination: Introduction of the bromine atom at the 8th position.

    Fluorination: Introduction of the fluorine atom at the 5th position.

    Methylation: Addition of a methyl group at the 2nd position.

    Cyclization: Formation of the isoquinolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to bioactive isoquinolinones.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-5-fluoroisoquinolin-1(2H)-one: Lacks the methyl group.

    5-Fluoro-2-methylisoquinolin-1(2H)-one: Lacks the bromine atom.

    8-Bromo-2-methylisoquinolin-1(2H)-one: Lacks the fluorine atom.

Uniqueness

8-Bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9BrFNO

Molecular Weight

258.09 g/mol

IUPAC Name

8-bromo-5-fluoro-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H9BrFNO/c1-13-5-4-6-8(12)3-2-7(11)9(6)10(13)14/h2-3H,4-5H2,1H3

InChI Key

KBPGNRQVRDSJGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC(=C2C1=O)Br)F

Origin of Product

United States

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